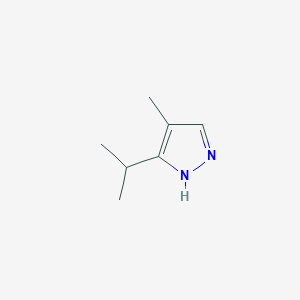
(S)-2-(iodomethyl)pyrrolidine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(iodomethyl)pyrrolidine hydroiodide is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines that are commonly used as building blocks in the synthesis of various organic compounds. The presence of the iodine atom in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-iodine bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide typically involves the iodination of (S)-2-(hydroxymethyl)pyrrolidine. This can be achieved through the reaction of (S)-2-(hydroxymethyl)pyrrolidine with iodine and a suitable oxidizing agent, such as phosphorus triiodide or iodine monochloride, under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane or acetonitrile, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(iodomethyl)pyrrolidine hydroiodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of (S)-2-(methyl)pyrrolidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents, such as water or alcohols, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in aprotic solvents, such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of (S)-2-(hydroxymethyl)pyrrolidine, (S)-2-(cyanomethyl)pyrrolidine, or (S)-2-(aminomethyl)pyrrolidine.
Oxidation Reactions: Formation of (S)-2-(iodomethyl)pyrrolidin-2-one.
Reduction Reactions: Formation of (S)-2-(methyl)pyrrolidine.
Applications De Recherche Scientifique
(S)-2-(iodomethyl)pyrrolidine hydroiodide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-iodine bonds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(iodomethyl)pyrrolidine hydroiodide involves the formation of reactive intermediates, such as iodomethyl radicals or iodomethyl cations, which can participate in various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles or electrophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(chloromethyl)pyrrolidine hydrochloride
- (S)-2-(bromomethyl)pyrrolidine hydrobromide
- (S)-2-(hydroxymethyl)pyrrolidine
Uniqueness
(S)-2-(iodomethyl)pyrrolidine hydroiodide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and hydroxy analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions, allowing for the formation of a wider range of derivatives.
Propriétés
Formule moléculaire |
C5H10IN |
|---|---|
Poids moléculaire |
211.04 g/mol |
Nom IUPAC |
(2S)-2-(iodomethyl)pyrrolidine |
InChI |
InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 |
Clé InChI |
XTELWMVGYJJQNY-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@H](NC1)CI |
SMILES canonique |
C1CC(NC1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)


![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)



![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)
